molecular formula C14H11FO3S B8395154 3-Fluoro-4'-methanesulfonylbenzophenone

3-Fluoro-4'-methanesulfonylbenzophenone

Cat. No.: B8395154
M. Wt: 278.30 g/mol
InChI Key: XLPTZLDBRGROJV-UHFFFAOYSA-N
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Description

3-Fluoro-4'-methanesulfonylbenzophenone is a benzophenone derivative featuring a fluorine atom at the 3-position of one aromatic ring and a methanesulfonyl group (-SO₂CH₃) at the 4'-position of the adjacent ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing properties of the methanesulfonyl group and the steric/electronic effects imparted by fluorine.

Properties

Molecular Formula

C14H11FO3S

Molecular Weight

278.30 g/mol

IUPAC Name

(3-fluorophenyl)-(4-methylsulfonylphenyl)methanone

InChI

InChI=1S/C14H11FO3S/c1-19(17,18)13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3

InChI Key

XLPTZLDBRGROJV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs, identified via structural similarity metrics (), include:

Compound Name CAS No. Similarity Score Key Functional Groups
3-Fluoro-4-(methylsulfonyl)benzaldehyde 923266-26-6 0.96 Benzaldehyde, -SO₂CH₃, 3-F
3-Fluoro-5-(methylsulfonyl)benzaldehyde 158608-00-5 0.92 Benzaldehyde, -SO₂CH₃, 3-F, 5-SO₂
4-Fluoro-3-(methylsulfonyl)benzoic Acid 13372-52-6 0.87 Benzoic Acid, -SO₂CH₃, 4-F
1-(3-Fluoro-4-(methylsulfonyl)phenyl)ethanone - 0.85 Acetophenone, -SO₂CH₃, 3-F

Key Observations :

  • Positional Isomerism: The position of fluorine and methanesulfonyl groups significantly impacts properties. For example, 3-Fluoro-4-(methylsulfonyl)benzaldehyde (similarity 0.96) shares the 3-F/4-SO₂CH₃ arrangement with the target compound but replaces the benzophenone core with a benzaldehyde group. This substitution increases electrophilicity, making it more reactive in condensation reactions .
  • Functional Group Effects: The benzoic acid derivative (similarity 0.87) introduces acidity (pKa ~2-3) due to the -COOH group, unlike the neutral benzophenone, which affects solubility and coordination chemistry .

Physicochemical Properties

While direct data for 3-Fluoro-4'-methanesulfonylbenzophenone are sparse, analogs provide insights:

  • Melting Points: Nitro- and chloro-substituted benzophenones () exhibit higher melting points (145–211°C) due to strong intermolecular interactions (e.g., nitro groups). Methanesulfonyl groups likely reduce melting points compared to nitro analogs but enhance thermal stability over aldehyde derivatives .
  • Solubility: Methanesulfonyl groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar benzophenones. The acetophenone analog (similarity 0.85) may exhibit lower solubility due to increased hydrophobicity .

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